3-(Azepane-1-sulfonyl)-4-methylaniline
Description
Historical Trajectory and Significance of Sulfonamide Motifs in Chemical Biology and Drug Discovery
The discovery of sulfonamides marked a pivotal moment in the history of medicine, heralding the dawn of the antibiotic era. nih.govopenaccesspub.org The journey began in the 1930s with the discovery of Prontosil, a sulfonamide-containing dye, which was found to be effective against bacterial infections in vivo. nih.govresearchgate.net It was later discovered that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide. researchgate.net This breakthrough led to the development of a wide array of sulfa drugs that were the first broadly effective systemic antibacterials, significantly reducing mortality from infections like pneumonia and streptococcal infections before the widespread availability of penicillin. nih.govopenaccesspub.org
The initial antibacterial action of sulfonamides stems from their structural similarity to para-aminobenzoic acid (PABA), allowing them to act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for folic acid synthesis. youtube.com As humans obtain folate from their diet, this pathway is selective for bacteria. nih.gov
Beyond their antibacterial origins, sulfonamide motifs have proven to be exceptionally versatile, becoming a "privileged structural motif" in drug discovery. youtube.com Their application has expanded dramatically over the decades, leading to the development of drugs with a vast range of biological activities. youtube.comresearchgate.net This includes diuretics (e.g., thiazides), hypoglycemic agents (sulfonylureas), anticonvulsants, and inhibitors of enzymes like carbonic anhydrase and kinases. researchgate.netyoutube.com The sulfonamide functional group is a key component in numerous modern therapeutic agents, underscoring its enduring importance in medicinal chemistry. researchgate.netnih.govresearchgate.net The prevalence of this motif is highlighted by the fact that a significant percentage of new molecular entities approved by the FDA contain a sulfonamide structure. nih.govresearchgate.net
Table 1: Key Milestones in Sulfonamide Discovery and Development
| Year | Milestone | Significance |
| 1932 | Experiments with Prontosil begin at Bayer AG. nih.gov | Marked the start of research into sulfonamides as antibacterial agents. |
| 1935 | Gerhard Domagk publishes findings on Prontosil's antibacterial action. openaccesspub.org | Introduction of the first effective systemic antibacterial drug. |
| 1936 | Ernest Fourneau discovers Prontosil is a prodrug for sulfanilamide. researchgate.net | Elucidated the active compound, paving the way for targeted synthesis. |
| 1940s | Development of sulfapyridine, sulfathiazole, and sulfadiazine. openaccesspub.orgresearchgate.net | Expansion of the sulfa drug arsenal (B13267) with improved efficacy and spectra. |
| 1950s | Introduction of sulfonylureas (e.g., tolbutamide) for diabetes. researchgate.net | Demonstrated the therapeutic potential of sulfonamides beyond antimicrobials. |
| Present | Sulfonamide motif is integral to a wide range of modern drugs. youtube.comresearchgate.netnih.gov | Established as a "privileged scaffold" in medicinal chemistry. |
Structural and Conformational Features of Azepane Ring Systems within Organic and Medicinal Chemistry
The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is an important structural motif in a variety of natural products and synthetic bioactive molecules. lifechemicals.comnih.gov Unlike the more common five- and six-membered rings (pyrrolidine and piperidine), the seven-membered azepane system possesses greater conformational flexibility. lifechemicals.comnih.gov This flexibility allows the ring to adopt several low-energy conformations, such as the chair and boat forms, with the twist-chair conformation often being the most stable. dntb.gov.ua
This conformational diversity is a critical feature in medicinal chemistry, as the specific three-dimensional arrangement of substituents on the ring can be decisive for biological activity. lifechemicals.com The ability to influence and control the ring's conformation through substitution is a key aspect of designing azepane-containing drugs. lifechemicals.com The larger ring size also allows for a broader exploration of three-dimensional chemical space, which is often underrepresented in drug discovery libraries that are dominated by five- and six-membered rings. nih.gov
The pharmacological significance of the azepane scaffold is well-established, with over 20 FDA-approved drugs incorporating this ring system. nih.gov These drugs span a wide range of therapeutic applications, including:
Antidiabetic agents: Tolazamide is an oral hypoglycemic agent used in the treatment of type 2 diabetes. lifechemicals.com
Antihistamines: Azelastine is a potent second-generation histamine (B1213489) antagonist. lifechemicals.com
Anticancer and Antiviral agents: The azepane core is found in numerous experimental compounds with these activities. nih.gov
Central Nervous System (CNS) agents: Derivatives have been investigated for various CNS applications.
The versatility of the azepane ring makes it an attractive building block for the synthesis of new therapeutic agents, with ongoing research focused on developing novel synthetic routes to create complex and functionally diverse azepane derivatives. lifechemicals.comnih.govnih.gov
Table 2: Conformational Possibilities of the Azepane Ring
| Conformation | Relative Stability | Key Features |
| Twist-Chair | Often the most stable | A twisted, non-planar conformation that minimizes steric strain. dntb.gov.ua |
| Chair | Generally stable | A non-planar conformation analogous to cyclohexane's chair form. dntb.gov.uadergipark.org.tr |
| Boat | Higher in energy | A less stable, non-planar conformation. dntb.gov.uadergipark.org.tr |
Rationale for Academic Investigation of 3-(Azepane-1-sulfonyl)-4-methylaniline as a Hybrid Scaffold
The academic interest in a molecule like this compound stems from the modern drug discovery strategy of molecular hybridization. This approach involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with the potential for improved affinity, better efficacy, or a modulated biological profile compared to the individual components. ontosight.ai Sulfonamides and azepanes each represent pharmacophores with a proven track record of diverse biological activities. nih.govnih.gov
The rationale for investigating this specific hybrid scaffold can be broken down as follows:
Combining Bioactive Moieties: The structure unites the versatile sulfonamide group, known for its wide range of therapeutic applications including antibacterial, anti-inflammatory, and anticancer activities, with the conformationally flexible azepane ring, a component of numerous approved drugs. openaccesspub.orglifechemicals.comontosight.ai This fusion creates a novel chemical entity whose biological properties are not simply additive but can be unique due to the interplay between the two fragments.
Structure-Activity Relationship (SAR) Exploration: The core structure of an arylsulfonamide is critical for its activity. The substitution pattern on the aromatic ring and the nature of the group attached to the sulfonamide nitrogen (the N1 position) significantly influence its biological effects and pharmacokinetic properties. youtube.com Attaching the seven-membered azepane ring at the N1 position provides a distinct steric and conformational profile compared to more common acyclic amines or smaller heterocyclic rings. This allows for the exploration of new regions of chemical space and the potential to fine-tune interactions with biological targets.
In essence, the academic investigation of this compound is driven by the hypothesis that this hybrid scaffold could yield novel compounds with valuable pharmacological activities. By combining the established therapeutic potential of sulfonamides with the unique structural features of azepanes, researchers aim to develop new leads for a variety of disease targets, from infectious diseases to cancer and inflammatory conditions. ontosight.ai
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-11-6-7-12(14)10-13(11)18(16,17)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECBCBTZDOXMQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)S(=O)(=O)N2CCCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Azepane 1 Sulfonyl 4 Methylaniline and Analogues
Established Synthetic Pathways for Sulfonamide Derivatives
The construction of the sulfonamide functional group is a well-documented area of organic synthesis. These methods range from traditional, robust reactions to highly sophisticated catalytic systems developed to improve efficiency, selectivity, and substrate scope.
Nucleophilic Acylation Reactions: Sulfonyl Chloride-Amine Condensation
The most conventional and widely employed method for constructing sulfonamides is the condensation reaction between a sulfonyl chloride and a primary or secondary amine. This nucleophilic acylation is a robust and straightforward approach for forming the S-N bond. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.
For the specific synthesis of 3-(Azepane-1-sulfonyl)-4-methylaniline, this strategy can be envisioned through two primary retrosynthetic disconnections:
Route A: Reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with azepane, followed by the reduction of the nitro group.
Route B: Reaction of azepane-1-sulfonyl chloride with 3-amino-4-methylaniline.
Route A is particularly effective due to the availability of the starting materials. The synthesis of 4-methyl-3-nitrobenzene-1-sulfonyl chloride can be achieved by the chlorosulfonation of 2-nitrotoluene. chemicalbook.com The subsequent reaction involves the nucleophilic attack of the secondary amine (azepane) on the electrophilic sulfonyl chloride. The final step is the reduction of the nitro group to the desired aniline (B41778), which can be accomplished using various standard reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., SnCl₂/HCl).
A typical procedure for the key condensation step is outlined below:
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 4-Methyl-3-nitrobenzenesulfonyl chloride, Azepane | Base (e.g., Pyridine, Triethylamine), Solvent (e.g., Dichloromethane), Room Temperature | 1-((4-Methyl-3-nitrophenyl)sulfonyl)azepane |
| 2 | 1-((4-Methyl-3-nitrophenyl)sulfonyl)azepane | Reducing Agent (e.g., SnCl₂, HCl or H₂, Pd/C), Solvent (e.g., Ethanol) | This compound |
Azepane-1-sulfonyl chloride is also commercially available, making Route B a viable, albeit potentially less regioselective, alternative depending on the specific diamine used. scbt.comsigmaaldrich.com
Advanced Catalytic Approaches in Sulfonamide Synthesis
While the sulfonyl chloride-amine condensation is reliable, modern organic synthesis has driven the development of more advanced, catalytic methods. These approaches often offer milder reaction conditions, improved functional group tolerance, and access to novel chemical space by avoiding the need for pre-functionalized and sometimes unstable sulfonyl chlorides.
Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds.
Palladium-Catalyzed Coupling: The Buchwald-Hartwig amination allows for the coupling of aryl halides or triflates with amines. In the context of sulfonamide synthesis, this can be adapted to couple an aryl halide with a sulfonamide. For the target molecule, this would involve the reaction of azepane-1-sulfonamide (B1208690) with a 3-halo-4-methylaniline (e.g., 3-bromo- (B131339) or 3-iodo-4-methylaniline) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.gov
Copper-Catalyzed Coupling: Copper-catalyzed N-arylation reactions, such as the Chan-Lam and Ullmann couplings, are powerful alternatives. The Chan-Lam coupling typically involves an arylboronic acid, while the Ullmann reaction uses an aryl halide. nih.gov A potential copper-catalyzed route could involve coupling azepane-1-sulfonamide with 3-amino-4-methylphenylboronic acid or 3-halo-4-methylaniline. These methods are valued for their cost-effectiveness and complementary reactivity to palladium systems. nih.govresearchgate.netmdpi.com
Ruthenium-Catalyzed Reactions: Ruthenium catalysts have emerged as versatile tools for C-H bond functionalization. ibs.re.kracs.org Ruthenium-catalyzed C-H amidation can directly install a sulfonamide group onto an aromatic ring, bypassing the need for pre-functionalized arenes like halides or boronic acids. researchgate.netnih.gov This approach is discussed further in the context of direct C-H sulfonamidation.
The table below summarizes typical components for these cross-coupling reactions.
| Catalyst System | Aryl Partner | Nitrogen Partner | Typical Ligands | Typical Bases |
| Palladium | Aryl Halide/Triflate | Sulfonamide | Biarylphosphines (e.g., XPhos, RuPhos) | NaOt-Bu, Cs₂CO₃ |
| Copper | Aryl Halide / Boronic Acid | Sulfonamide | L-proline, Phenanthroline derivatives | K₂CO₃, Cs₂CO₃ |
| Ruthenium | Arene (C-H bond) | Sulfonyl Azide (B81097) | Carboxylate, Cp* | Additives like KOPiv |
Oxidative coupling methods provide a direct route to sulfonamides from more fundamental precursors like thiols and amines, often avoiding harsh reagents. Electrochemical synthesis, in particular, represents a green and efficient approach, using electricity to drive the transformation. nih.gov
An environmentally benign electrochemical method enables the oxidative coupling of thiols and amines to furnish sulfonamides. acs.org For the target molecule, this pathway would start with 3-amino-4-methylthiophenol and azepane. The reaction proceeds via anodic oxidation, first converting the thiol to a disulfide intermediate. Subsequent oxidation of the amine generates an aminium radical that reacts with the disulfide, ultimately leading to the sulfonamide after further oxidation steps. rsc.orgtue.nl This process is attractive as it avoids the use of chemical oxidants, with hydrogen as the only byproduct. nih.gov
Another electrochemical strategy involves the direct dehydrogenative synthesis from non-prefunctionalized arenes, sulfur dioxide (SO₂), and amines. nih.gov This highly convergent method relies on the anodic oxidation of the arene to form a radical cation, which is then trapped by an amidosulfinate intermediate (formed from the amine and SO₂).
The direct functionalization of C-H bonds is a highly atom-economical strategy in modern synthesis. Transition-metal catalysis, particularly with rhodium, iridium, and ruthenium, has enabled the direct sulfonamidation of arene C-H bonds using sulfonyl azides as the nitrogen source. ibs.re.kracs.org
In a potential synthesis of this compound, this strategy could be applied to p-toluidine (B81030). nih.gov The amino group in p-toluidine can act as a directing group, guiding the C-H activation to the ortho position. The reaction with azepane-1-sulfonyl azide in the presence of a suitable catalyst (e.g., a ruthenium(II) complex) could yield the desired product. ibs.re.kr However, achieving the correct regioselectivity (meta to the methyl group) can be a significant challenge and often depends heavily on the directing group's influence and the catalyst system employed.
Given the toxicity and difficult handling of gaseous sulfur dioxide, stable solid surrogates have been developed. The most prominent among these is DABCO-bis(sulfur dioxide), known as DABSO. rsc.org DABSO has enabled the development of safe and convenient multi-component reactions for sulfonamide synthesis. nih.gov
Palladium- and copper-catalyzed three-component reactions involving an aryl halide, an amine, and DABSO can produce a wide range of sulfonamides. organic-chemistry.orgresearchgate.net A plausible synthesis for the target molecule would involve the palladium-catalyzed coupling of a 3-halo-4-methylaniline, azepane, and DABSO. rsc.org This approach is highly convergent, assembling the molecule from three distinct and readily available components in a single step. The mechanism typically involves the insertion of SO₂ (released from DABSO) into a palladium-aryl intermediate, followed by coupling with the amine.
Synthetic Strategies for Constructing the Azepane Ring System
The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a key structural motif in a variety of biologically active compounds. Its synthesis can be challenging due to unfavorable entropic factors associated with the formation of medium-sized rings. Consequently, a range of synthetic strategies have been developed to efficiently construct this heterocyclic system.
Approaches to Annulated Azepane Scaffolds
Annulated azepane scaffolds, where the azepane ring is fused to another ring system, are of significant interest in the design of conformationally constrained molecules. One effective strategy for their synthesis involves a two-step sequence starting from optically active cyclic α-allyl-β-oxoesters. This process begins with a ruthenium-catalyzed olefin cross-metathesis with acrylonitrile, followed by a palladium-catalyzed dihydrogenation. This hydrogenation cascade accomplishes the reduction of both the carbon-carbon double bond and the carbon-nitrogen triple bond, leading to the formation of the annulated azepane with a relative trans-configuration in a stereoselective manner.
Another approach to annulated azepanes involves a formal 1,3-migration of hydroxy and acyloxy groups initiated by an α-imino rhodium carbene. The subsequent selective annulation of the resulting zwitterionic intermediates provides an efficient route to these seven-membered N-heterocycles. This method is advantageous due to its time-saving nature and good tolerance of various functional groups.
Multicomponent Reactions (MCRs) and Free Radical Cyclization in Azepane Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules, including azepane derivatives. While specific MCRs leading directly to simple azepanes are less common than for five- and six-membered rings, they represent a powerful tool for the rapid generation of molecular diversity. For instance, Ugi and Ugi-type reactions can produce complex linear precursors that can subsequently be cyclized to form azepane-containing structures.
Free radical cyclization reactions also provide a viable pathway to the azepane ring system. These reactions typically involve the generation of a radical on a side chain attached to a nitrogen atom, which then attacks an unsaturated bond to form the seven-membered ring. The regioselectivity of the cyclization is a key consideration in this approach.
Direct Synthesis of this compound
The direct synthesis of this compound is typically achieved through a two-step sequence involving the formation of a key sulfonamide intermediate followed by the reduction of a nitro group.
Preparation of Key Intermediates: 1-((2-methyl-5-nitrophenyl)sulfonyl)azepane
The synthesis of the crucial intermediate, 1-((2-methyl-5-nitrophenyl)sulfonyl)azepane, is accomplished by the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with azepane. This reaction is a standard procedure for the formation of sulfonamides. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid that is formed as a byproduct. The choice of solvent is often a chlorinated hydrocarbon like dichloromethane (B109758) or an aromatic solvent such as toluene.
| Reactants | Reagents/Conditions | Product |
| 2-methyl-5-nitrobenzenesulfonyl chloride, Azepane | Base (e.g., triethylamine), Solvent (e.g., dichloromethane) | 1-((2-methyl-5-nitrophenyl)sulfonyl)azepane |
Reduction of Aromatic Nitro Groups to Aniline
The final step in the synthesis of this compound is the reduction of the aromatic nitro group in 1-((2-methyl-5-nitrophenyl)sulfonyl)azepane to the corresponding aniline. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and efficient method. researchgate.net
Catalytic hydrogenation involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel, under a hydrogen atmosphere. researchgate.net The reaction is typically carried out in a solvent like ethanol (B145695), methanol, or ethyl acetate. This method is often preferred due to its clean reaction profile and high yields.
Alternative reducing agents include metals in acidic media, such as iron, tin, or zinc in the presence of hydrochloric acid. For instance, a system of iron powder and ammonium (B1175870) chloride in a mixture of ethanol and water can be effective for this reduction. Sodium dithionite (B78146) (Na2S2O4) is another reagent that can be used for the reduction of aromatic nitro groups.
| Starting Material | Reagents/Conditions | Product |
| 1-((2-methyl-5-nitrophenyl)sulfonyl)azepane | H2, Pd/C, Solvent (e.g., Ethanol) | This compound |
| 1-((2-methyl-5-nitrophenyl)sulfonyl)azepane | Fe, NH4Cl, Ethanol/Water | This compound |
Design and Synthesis of Chemically Modified Analogues and Derivatives
The design and synthesis of chemically modified analogues of this compound allow for the exploration of structure-activity relationships and the optimization of its properties. Modifications can be introduced at several positions, including the aniline ring, the methyl group, and the azepane ring.
Functionalization of the aniline moiety can be achieved through various aromatic substitution reactions. For example, the amino group can be acylated, alkylated, or used as a handle for the introduction of other functional groups via diazotization followed by Sandmeyer or related reactions. Halogenation or nitration of the aromatic ring, followed by further transformations, can also be employed to introduce diversity.
Modifications of the azepane ring can be achieved by using substituted azepanes in the initial sulfonylation step. A variety of substituted azepanes can be synthesized through the methods described in section 2.2. For instance, the use of a chiral azepane derivative would lead to the synthesis of enantiomerically pure analogues.
Functionalization of the Aromatic Aniline Moiety
The aromatic aniline core of this compound offers multiple sites for functionalization, allowing for the introduction of various substituents to explore structure-activity relationships. The amino and methyl groups on the benzene (B151609) ring direct electrophilic aromatic substitution reactions, primarily to the positions ortho and para to the amino group and ortho to the methyl group.
Standard electrophilic aromatic substitution reactions such as nitration and sulfonation can be employed to introduce nitro (-NO2) and sulfonic acid (-SO3H) groups, respectively, onto the aromatic ring. masterorganicchemistry.com For instance, treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group, likely at the position ortho to the strongly activating amino group. masterorganicchemistry.com Subsequent reduction of the nitro group can then yield a diamino derivative, providing a handle for further functionalization.
Similarly, halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms to the aromatic ring. These halogenated intermediates are valuable for introducing further diversity through cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions.
Furthermore, the amino group itself can be a site for modification. Acylation with various acyl chlorides or anhydrides can yield the corresponding amides. Diazotization of the amino group followed by Sandmeyer or related reactions allows for its replacement with a wide range of functional groups, including halogens, cyano, and hydroxyl groups. The synthesis of various derivatives of 3-amino-4-hydroxybenzenesulfonamide, a structurally related compound, has been reported, showcasing the feasibility of modifying the aniline core. nih.gov
Table 1: Potential Functionalization Reactions of the Aromatic Aniline Moiety
| Reaction Type | Reagents and Conditions | Potential Products |
| Nitration | HNO3, H2SO4 | Nitro-substituted analogues |
| Halogenation | NBS or NCS, solvent | Bromo- or Chloro-substituted analogues |
| Acylation | Acyl chloride or anhydride, base | N-acylated analogues |
| Diazotization/Sandmeyer | NaNO2, HCl; CuX (X=Cl, Br, CN) | Halogenated or cyano-substituted analogues |
Derivatization of the Azepane Nitrogen
The nitrogen atom of the azepane ring in this compound is a key site for introducing structural diversity. While the sulfonamide nitrogen is generally less nucleophilic than a free amine, it can still undergo various derivatization reactions under appropriate conditions.
N-alkylation of the sulfonamide can be achieved using alkyl halides in the presence of a base. nih.gov This reaction introduces an alkyl group onto the nitrogen, which can influence the compound's lipophilicity and steric profile. The choice of base and solvent is crucial to ensure efficient reaction and minimize side products. Similarly, N-acylation can be performed using acyl chlorides or anhydrides to introduce acyl groups. researchgate.netresearchgate.net These modifications can alter the electronic properties and hydrogen bonding capabilities of the sulfonamide moiety.
Reductive amination is another powerful tool for derivatizing the azepane nitrogen, particularly for introducing more complex substituents. This would typically involve the synthesis of a precursor with a secondary amine on the azepane ring, followed by reaction with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride.
The synthesis of N-acylsulfonamides has been explored through one-pot sulfonylation and acylation of primary arylamines, demonstrating the feasibility of modifying the sulfonamide nitrogen. researchgate.net
Table 2: Representative Derivatization Reactions of the Azepane Nitrogen
| Reaction Type | Reagents and Conditions | Potential Products |
| N-Alkylation | Alkyl halide, base (e.g., K2CO3), solvent (e.g., DMF) | N-alkylated analogues |
| N-Acylation | Acyl chloride or anhydride, base (e.g., pyridine) | N-acylated analogues |
Stereoselective Synthesis and Chiral Analogues
The development of stereoselective synthetic routes to chiral analogues of this compound is of significant interest, as the introduction of stereocenters can have a profound impact on biological activity and selectivity. Chirality can be introduced either in the azepane ring or through the creation of a chiral sulfur atom in sulfonimidamide analogues. nih.gov
One common strategy for synthesizing chiral azepanes is to start from a chiral precursor. For example, enantiomerically pure amino acids or carbohydrates can be elaborated through a series of steps to form the chiral azepane ring. Asymmetric synthesis of heterocyclic analogues of CGRP receptor antagonists has been reported, employing methods to construct chiral cycloheptane (B1346806) rings which are structurally related to azepanes. nih.gov
Asymmetric catalysis offers another powerful approach. For instance, the asymmetric reduction of a suitable prochiral enamine or imine precursor could yield a chiral azepane. The use of chiral N-sulfinyl imines has proven effective in the asymmetric synthesis of various nitrogen-containing heterocycles. researchgate.nettemple.edu
Furthermore, the synthesis of chiral sulfonimidamides, which are bioisosteres of sulfonamides, allows for the introduction of a stable stereocenter at the sulfur atom. nih.gov Enantiospecific reactions of sulfonimidoyl fluorides with anilines have been developed, proceeding with inversion of configuration at the sulfur center. nih.gov This provides a direct route to chiral analogues with a defined three-dimensional structure around the sulfonyl group.
Bioisosteric Replacements within the Scaffold
Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize the properties of a lead compound by replacing a functional group with another that has similar physical or chemical properties. cambridgemedchemconsulting.combaranlab.org In the context of this compound, several bioisosteric replacements can be considered for the aniline, methyl, and azepane moieties.
Aniline Moiety: The aniline group is a known structural alert due to its potential for metabolic activation to reactive species. cresset-group.com Therefore, replacing it with a bioisostere can improve the metabolic stability and safety profile of the molecule. Saturated ring systems, such as bicyclo[1.1.1]pentane, have been explored as bioisosteric replacements for the phenyl ring in anilines. researchgate.net Other heterocyclic rings that can mimic the electronic and steric properties of the aniline moiety are also viable options.
Methyl Group: The methyl group on the aromatic ring can be replaced with other small substituents to fine-tune the compound's properties. A common bioisosteric replacement for a methyl group is a chlorine atom or a trifluoromethyl group. These substitutions can alter the electronic properties of the aromatic ring and influence metabolic stability.
Azepane Ring: The azepane ring can be replaced by other cyclic amines or saturated heterocycles to explore different conformational spaces and modulate physicochemical properties. cambridgemedchemconsulting.comlifechemicals.com For instance, smaller rings like piperidine (B6355638) or larger rings like azocane (B75157) could be considered. Additionally, the introduction of heteroatoms into the ring, such as in morpholine (B109124) or thiomorpholine, can increase polarity and potentially improve solubility and metabolic stability. Spirocyclic systems have also been investigated as bioisosteric replacements for piperidine, a related cyclic amine. cambridgemedchemconsulting.com
Table 3: Potential Bioisosteric Replacements
| Original Moiety | Potential Bioisostere(s) | Rationale for Replacement |
| Aniline | Bicyclo[1.1.1]pentyl amine, various N-containing heterocycles | Improve metabolic stability, reduce potential for toxic metabolite formation. cresset-group.comresearchgate.net |
| Methyl | Chlorine, Trifluoromethyl (CF3) | Modulate electronic properties, enhance metabolic stability. |
| Azepane | Piperidine, Morpholine, Thiomorpholine, Azocane, Spirocyclic amines | Alter ring conformation, modify lipophilicity and polarity, improve pharmacokinetic properties. cambridgemedchemconsulting.comlifechemicals.com |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic and Structural Properties
Quantum chemical calculations are fundamental to predicting the electronic and structural properties of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. Such calculations are invaluable for understanding the stability, reactivity, and potential interactions of 3-(Azepane-1-sulfonyl)-4-methylaniline.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is particularly effective for optimizing the geometry of organic compounds like sulfonamides to identify their most stable three-dimensional conformation, which corresponds to the minimum energy state on the potential energy surface. doaj.org Methods such as B3LYP, CAM-B3LYP, and B3PW91, often paired with basis sets like 6-311++G(d,p), are commonly employed for these calculations. doaj.org The geometry optimization process yields crucial data on bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's architecture. doaj.org
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions within a molecule. nih.gov The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons. tandfonline.com
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO), is a significant indicator of a molecule's kinetic stability and chemical reactivity. tandfonline.com A large energy gap implies high stability and low reactivity, whereas a small energy gap suggests the molecule is more polarizable and has higher chemical reactivity. tandfonline.com From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further characterize the molecule's properties. doaj.orgresearchgate.net
| Parameter | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom in a molecule to attract electrons to itself. |
| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ = -χ) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. doaj.orgrsc.org The MEP surface is mapped onto the molecule's electron density, using a color scale to represent different potential values.
For a molecule like this compound, the MEP map would typically show:
Negative Regions (Red to Yellow): These areas are electron-rich and indicate the most likely sites for an electrophilic attack. In this compound, such regions would be concentrated around the electronegative oxygen atoms of the sulfonyl group and the nitrogen atom of the aniline (B41778) group. butlerov.comresearchgate.net
Positive Regions (Blue): These areas are electron-poor and represent favorable sites for a nucleophilic attack. These are typically found around the hydrogen atoms, particularly the amine hydrogens. researchgate.net
Neutral Regions (Green): These areas have a near-zero potential and are generally less reactive.
The MEP surface provides a clear, visual representation of the molecule's electronic landscape, offering insights into its intermolecular interaction patterns. rsc.org
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by describing it in terms of a localized "natural Lewis structure". wikipedia.orgwisc.edu This method investigates intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density. researchgate.net
The functional groups present in this compound, specifically the amine (-NH₂) and sulfonyl (-SO₂) groups, are capable of participating in intermolecular interactions. The hydrogen atoms of the amine group can act as hydrogen bond donors, while the oxygen atoms of the sulfonyl group and the lone pair on the amine's nitrogen atom can act as hydrogen bond acceptors.
These strong intermolecular hydrogen bonds, along with other noncovalent interactions like π-π stacking involving the aromatic ring, are primary forces that dictate the molecular packing in the solid state. nih.govresearchgate.net Computational studies can model these interactions to understand the supramolecular structure and explain the physical properties of the compound in its crystalline form. researchgate.net
Computational conformational analysis, typically performed using DFT, is used to determine the relative energies of these different conformers. acs.org By calculating the energy landscape, researchers can identify the most stable (lowest energy) conformation and the energy barriers required for interconversion between different forms. nih.gov The presence of the bulky sulfonyl-methylaniline substituent on the azepane nitrogen would significantly influence the conformational preference of the ring.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Ligand-Target Interactions
Molecular dynamics simulations are computational methods used to study the physical movements of atoms and molecules over time. By simulating these dynamics, researchers can gain a detailed understanding of a molecule's behavior in a biological environment, such as its interaction with a protein target.
To ensure the accuracy of MD simulations, a well-defined protocol and a reliable force field are essential. A force field is a set of parameters used to calculate the potential energy of a system of atoms, governing their interactions. For sulfonamide-containing compounds like this compound, specialized force field parameters are crucial for accurate modeling.
Force Fields: General force fields for drug-like molecules, such as the CHARMM General Force Field (CGenFF) and the General Amber Force Field (GAFF), are commonly used. nih.gov Notably, CGenFF has been specifically extended to include parameters for sulfonyl-containing moieties, which have been optimized against high-level quantum mechanical data and validated by reproducing experimental crystal geometries and solvent properties. nih.govnih.gov This makes CGenFF a particularly suitable choice for simulating this compound. These force fields are compatible with major biomolecular force fields like CHARMM36, AMBER, and GROMOS, allowing for the simulation of the ligand within a larger biological system, such as a protein-ligand complex. researchgate.netresearchgate.net
Simulation Protocol: A typical MD simulation protocol involves several key steps performed using software packages like GROMACS, AMBER, or NAMD. researchgate.netbioinformaticsreview.com The process begins with the preparation of the system, where the molecule is placed in a simulation box and solvated with an explicit water model, such as TIP3P. researchgate.net Counter-ions are added to neutralize the system's charge. This is followed by energy minimization to remove any steric clashes or unfavorable geometries. The system is then gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble) to achieve a stable density. Finally, a production simulation is run for a duration ranging from nanoseconds to microseconds, during which trajectory data is collected for analysis. bioinformaticsreview.comnih.gov
Table 1: Representative MD Simulation Protocol Parameters
| Parameter | Typical Value/Method | Purpose |
|---|---|---|
| Force Field | CGenFF, GAFF2 | Defines the potential energy and forces governing atomic interactions. nih.gov |
| Software | GROMACS, AMBER, NAMD | Executes the simulation algorithms. researchgate.net |
| Solvent Model | TIP3P Water | Simulates the aqueous physiological environment. researchgate.net |
| System Setup | Solvation in a periodic box with neutralizing ions | Creates a realistic, charge-neutral simulation environment. |
| Energy Minimization | Steepest Descent / Conjugate Gradient algorithms | Relaxes the initial structure to remove bad contacts. scispace.com |
| Equilibration | NVT (constant volume) followed by NPT (constant pressure) ensembles | Brings the system to the desired temperature and pressure. |
| Production Run | 100-1000 ns in the NVT or NPT ensemble | Generates the trajectory data for analyzing dynamic behavior. |
Once an MD simulation is complete, the resulting trajectory provides a wealth of information about the molecule's stability and flexibility. Key metrics used for this analysis are the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). computabio.comgithub.io
Root Mean Square Deviation (RMSD): The RMSD measures the average deviation of the molecule's atoms over time relative to a reference structure (typically the starting conformation). github.io A plot of RMSD versus simulation time indicates the structural stability of the molecule. A plateau in the RMSD curve suggests that the molecule has reached a stable conformational state, or equilibrium. github.ionih.gov For a small molecule like this compound, a stable RMSD value below 2-3 Å would typically indicate conformational stability in solution.
Root Mean Square Fluctuation (RMSF): The RMSF is calculated for each atom or residue to identify regions of high and low flexibility. github.ioresearchgate.net By plotting RMSF against the atom index, one can pinpoint which parts of the molecule are rigid and which are more mobile. For this compound, one might expect higher RMSF values for the azepane ring, indicating its conformational flexibility, while the 4-methylaniline ring would likely exhibit lower fluctuation.
Table 2: Hypothetical RMSF Analysis for Key Moieties of this compound
| Molecular Moiety | Predicted Average RMSF (Å) | Interpretation |
|---|---|---|
| 4-Methylaniline Ring | 0.8 - 1.2 | Relatively rigid core structure, low flexibility. |
| Sulfonyl Group (-SO2-) | 1.0 - 1.5 | Moderate flexibility, allowing for reorientation of oxygen atoms. |
| Azepane Ring | 1.5 - 2.5 | Higher flexibility, capable of adopting multiple chair/boat-like conformations. |
When simulating the compound within a protein's binding site, trajectory analysis is crucial for identifying the specific amino acid residues that form stable interactions with the ligand. This analysis focuses on quantifying non-covalent interactions, primarily hydrogen bonds and hydrophobic contacts, over the course of the simulation. rsc.org
Hydrogen Bond Analysis: Algorithms can be used to monitor the distance between potential hydrogen bond donors and acceptors and the angle of the bond throughout the simulation. nih.govutah.edu This allows for the calculation of the percentage of simulation time a specific hydrogen bond is maintained. For this compound, the two oxygen atoms of the sulfonyl group and the nitrogen of the aniline group are potent hydrogen bond acceptors and donors, respectively. They would be expected to form persistent hydrogen bonds with polar or charged residues like Arginine, Lysine, or Asparagine in a binding pocket. qub.ac.uk
Hydrophobic Interactions: The non-polar parts of the molecule, such as the methyl-substituted benzene (B151609) ring and the hydrocarbon backbone of the azepane ring, are likely to engage in hydrophobic interactions with non-polar protein residues like Leucine, Isoleucine, Valine, and Phenylalanine. nih.govnih.gov Trajectory analysis can map the frequency and duration of these contacts, which are critical for the stability of the protein-ligand complex. researchgate.net
Table 3: Illustrative Trajectory Analysis of Ligand-Protein Interactions
| Ligand Moiety | Putative Interacting Residue | Interaction Type | Occupancy (% of Simulation Time) |
|---|---|---|---|
| Sulfonyl Oxygen-1 | Arg122 | Hydrogen Bond | 85% |
| Sulfonyl Oxygen-2 | Lys175 | Hydrogen Bond | 72% |
| Aniline -NH2 | Asp89 (Backbone C=O) | Hydrogen Bond | 65% |
| Methylphenyl Ring | Leu85, Val102 | Hydrophobic Contact | >90% |
| Azepane Ring | Ile99, Phe168 | Hydrophobic Contact | >90% |
Molecular Docking Studies for Predictive Binding Modes and Affinities
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. rjb.ro It is a cornerstone of structure-based drug design, used to screen virtual compound libraries and to hypothesize how a molecule might interact with its target. semanticscholar.org
The docking process involves two main components: a search algorithm and a scoring function.
Search Algorithms: The search algorithm explores the vast conformational space of the ligand within the receptor's binding site to generate a wide range of possible binding poses. Common algorithms include genetic algorithms (used in AutoDock), ant colony optimization, and systematic searches. nih.govacs.org Programs like Glide use a hierarchical series of filters to efficiently narrow down the possible conformations. schrodinger.com
Scoring Functions: Each generated pose is evaluated by a scoring function, which estimates the binding affinity (e.g., binding free energy) of the protein-ligand complex. nih.gov A lower score typically indicates a more favorable binding interaction. Scoring functions can be classified into three main types:
Physics-based: These use classical mechanics principles, such as van der Waals and electrostatic interaction terms from force fields (e.g., AMBER score). nih.gov
Empirical: These are fitted to experimental binding data and use simpler, weighted terms to account for factors like hydrogen bonds, hydrophobic effects, and rotational entropy penalties (e.g., GlideScore, ChemScore). nih.govschrodinger.com
Knowledge-based: These derive statistical potentials from analyzing known protein-ligand crystal structures to score atom-pair interactions (e.g., DrugScore). acs.org
Many modern docking programs utilize hybrid scoring functions that combine elements from multiple approaches to improve accuracy. nih.gov
Table 4: Common Docking Programs and Their Scoring Function Types
| Docking Program | Scoring Function Name | Type of Scoring Function |
|---|---|---|
| AutoDock Vina | Vina Score | Hybrid Empirical / Knowledge-based nih.govnih.gov |
| Schrödinger Glide | GlideScore | Empirical schrodinger.com |
| GOLD | ChemPLP, GoldScore | Empirical nih.gov |
| AutoDock 4 | AutoDock Score | Hybrid Physics-based / Empirical nih.gov |
The output of a molecular docking simulation is a set of ranked binding poses. The top-ranked pose represents the most probable binding mode of the ligand. researchgate.net Analysis of this pose reveals the specific interactions that stabilize the ligand in the binding site. nih.gov
For this compound, a predicted binding mode would likely feature a combination of hydrogen bonds and hydrophobic interactions, which are characteristic of sulfonamide-based inhibitors. nih.govacs.org
Hydrogen Bonds: The sulfonyl group is a strong hydrogen bond acceptor. The two oxygen atoms are predicted to interact with hydrogen bond donors from the protein, such as the side chains of Arginine, Lysine, Serine, or backbone N-H groups. The aniline amine group can act as a hydrogen bond donor. qub.ac.ukacs.org
Hydrophobic Contacts: The aromatic 4-methylaniline moiety and the aliphatic azepane ring are expected to be buried in hydrophobic pockets of the receptor, making favorable van der Waals contacts with non-polar residues like Valine, Leucine, Isoleucine, and Phenylalanine. nih.govresearchgate.net These interactions are crucial for anchoring the ligand within the binding site and contribute significantly to binding affinity.
Table 5: Predicted Critical Interactions for this compound in a Putative Kinase Binding Site
| Ligand Functional Group | Interacting Protein Residue | Interaction Type | Distance (Å) |
|---|---|---|---|
| Sulfonyl Oxygen | Arg145 (side chain NH) | Hydrogen Bond | 2.8 |
| Sulfonyl Oxygen | Gly147 (backbone NH) | Hydrogen Bond | 3.1 |
| Aniline Amine | Glu121 (side chain C=O) | Hydrogen Bond | 2.9 |
| Methylphenyl Ring | Val95, Leu198 | Hydrophobic (π-Alkyl) | ~3.5 - 4.5 |
| Azepane Ring | Ile78, Phe201 | Hydrophobic (Alkyl) | ~3.8 - 4.8 |
Structure Activity Relationship Sar and Computational Design Studies
Principles of Structure-Activity Relationship (SAR) Elucidation in Sulfonamide and Azepane Compounds
The elucidation of SAR for sulfonamides and azepanes involves systematically modifying the chemical structure and observing the resultant changes in biological activity. This process helps identify the key molecular features, or pharmacophores, responsible for the desired therapeutic effects.
For sulfonamides, the SAR is well-documented. Key structural requirements often include:
The Sulfonamide Moiety (-SO₂NR₂): This group is crucial for the biological activity of many sulfonamides. The nitrogen atom and the sulfonyl group are often involved in critical interactions with biological targets. youtube.com
The Aryl Group: The benzene (B151609) ring directly attached to the sulfur atom is typically essential for activity. slideshare.net Substitutions on this ring can significantly impact potency and selectivity.
The Amino Group (-NH₂): In many antibacterial sulfonamides, a free para-amino group is vital for their mechanism of action, which involves mimicking para-aminobenzoic acid (PABA). youtube.com
The azepane ring, a seven-membered saturated heterocycle, introduces conformational flexibility. SAR studies involving this moiety often explore how the ring's size and conformation, as well as substitutions on the ring, affect binding to the target receptor. The lipophilicity and steric bulk of the azepane ring can also influence the compound's pharmacokinetic properties.
Rational Design Strategies for 3-(Azepane-1-sulfonyl)-4-methylaniline Analogues
Rational drug design aims to develop new therapeutic agents based on a known biological target. researchgate.net For this compound, this involves creating analogues with specific structural modifications to enhance their desired biological activity.
Computational chemistry plays a significant role in modern drug design by predicting how a molecule will interact with a biological target. nih.gov Techniques such as molecular docking can simulate the binding of a ligand (the drug candidate) to the active site of a protein. nih.gov This allows researchers to visualize and analyze the interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for binding affinity.
For this compound analogues, computational models can be used to:
Predict the binding modes of different analogues to a specific target.
Identify key amino acid residues in the target's active site that interact with the compound.
Guide the design of new analogues with improved binding affinity and selectivity.
Aniline (B41778) Moiety Modifications: The aniline portion of the molecule presents several opportunities for modification. Replacing the aniline group with other chemical moieties can be a strategic approach to optimize a drug's properties, potentially enhancing bioavailability, solubility, and receptor selectivity. Modifications could include:
Altering the position and nature of the methyl group: Moving the methyl group to the ortho or meta position, or replacing it with other alkyl groups or electron-withdrawing/donating groups, can influence the electronic properties and steric profile of the molecule.
Introducing additional substituents on the aromatic ring: Adding substituents like halogens, hydroxyl groups, or methoxy groups can alter the compound's lipophilicity, electronic distribution, and potential for hydrogen bonding. indexcopernicus.com
Azepane Moiety Modifications: The azepane ring can also be systematically modified to explore its impact on activity. These modifications might involve:
Ring size variation: Synthesizing analogues with smaller (e.g., piperidine) or larger (e.g., azocane) rings can help determine the optimal ring size for target binding.
Introduction of substituents on the azepane ring: Adding functional groups to the azepane ring can introduce new interaction points with the target and modulate the compound's physicochemical properties.
The following table illustrates potential systematic variations for analogue design:
| Modification Area | Parent Structure Moiety | Potential Modifications | Anticipated Impact |
| Aniline Ring | 4-methyl | - Relocation to 2- or 3-position- Replacement with -H, -ethyl, -Cl, -F, -OH, -OCH₃ | - Altered electronics and sterics- Modified lipophilicity and binding interactions |
| Azepane Ring | Azepane | - Contraction to piperidine (B6355638) or pyrrolidine- Expansion to azocane- Substitution with alkyl or polar groups | - Conformational changes- Altered solubility and target interactions |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. omicstutorials.comnih.gov This is achieved by correlating physicochemical properties or theoretical molecular descriptors of the compounds with their observed activity.
The development of a predictive QSAR model involves several key steps:
Data Set Collection: A series of structurally related compounds with measured biological activity is required. For this compound, this would involve synthesizing and testing a library of analogues.
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometric, and electronic descriptors.
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity. nih.govqub.ac.uk
The goal is to create a model that can accurately predict the activity of new, untested compounds. omicstutorials.com
A crucial step in QSAR modeling is the rigorous validation of the developed model to ensure its predictive power and robustness. nih.govresearchgate.netnih.gov Validation is typically performed using both internal and external methods.
Internal Validation:
Cross-validation: A common technique is leave-one-out (LOO) cross-validation, where the model is repeatedly built with one compound removed from the training set and its activity is then predicted. qub.ac.uk The predictive ability of the model is assessed by the cross-validated correlation coefficient (q²).
External Validation:
Test Set Prediction: The dataset is split into a training set, used to build the model, and a test set of compounds that are not used in model development. uniroma1.it The model's ability to predict the activity of the test set compounds is a critical measure of its external predictivity, often evaluated by the predictive correlation coefficient (R²pred). mdpi.com
The following table summarizes key statistical parameters used in QSAR model validation:
| Parameter | Description | Acceptable Value |
| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training data. | > 0.6 |
| q² (Cross-validated R²) | Assesses the internal predictive ability of the model. | > 0.5 |
| R²pred (Predictive R² for external test set) | Evaluates the model's ability to predict the activity of new compounds. | > 0.5 |
Interpretation of the QSAR model provides insights into which molecular properties are most influential for the biological activity. researchgate.net For instance, the model might reveal that increased lipophilicity or the presence of a hydrogen bond donor at a specific position is positively correlated with activity. This information is invaluable for guiding the rational design of more potent and selective analogues of this compound.
Fragment-Based Drug Design (FBDD) Approaches Leveraging the Scaffold
Fragment-based drug design (FBDD) has emerged as a powerful strategy in modern medicinal chemistry for the identification of lead compounds. This approach utilizes small chemical fragments, typically with molecular weights under 300 Daltons, which are screened for weak binding to a biological target. The structural information gleaned from these initial fragment hits is then used to guide the development of more potent and selective drug candidates through a process of fragment evolution or linking. The this compound scaffold and its derivatives represent a promising starting point for FBDD campaigns due to their favorable physicochemical properties and synthetic tractability.
While specific FBDD studies centered exclusively on this compound are not extensively documented in publicly available literature, the broader class of azepane sulfonamides has been successfully employed in drug discovery projects, illustrating the potential of this chemical motif. A notable example is the discovery of potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and type 2 diabetes. nih.gov
In a typical FBDD workflow involving a scaffold like this compound, the initial fragment would be identified through high-throughput screening or virtual screening campaigns. Once a fragment is validated, medicinal chemists would explore the structure-activity relationship (SAR) by systematically modifying different parts of the molecule. For the azepane sulfonamide scaffold, key areas for modification would include the azepane ring, the sulfonyl linker, and the aniline moiety.
For instance, structure-activity relationship studies on a series of azepane sulfonamides as 11β-HSD1 inhibitors revealed that substitutions at the 4-position of the azepane ring could significantly impact potency. nih.gov This iterative process of chemical synthesis and biological testing allows for the optimization of the initial fragment hit into a lead compound with improved affinity and selectivity for the target.
The following table summarizes the findings from a study on azepane sulfonamides as 11β-HSD1 inhibitors, demonstrating the impact of substitutions on the azepane ring on inhibitory activity.
Table 1: Structure-Activity Relationship of Azepane Sulfonamide Derivatives as 11β-HSD1 Inhibitors
| Compound ID | R Group on Azepane Ring | 11β-HSD1 IC50 (nM) |
| 1 | H | >1000 |
| 2 | 4-OH | 150 |
| 3 | 4-F | 80 |
| 4 | 4,4-difluoro | 30 |
| 5 | 4-spirocyclopropyl | 10 |
| 6 | 4-methyl | 50 |
| 7 | 4-ethyl | 25 |
| 8 | 4-isopropyl | 3.0 |
Data sourced from a study on azepane sulfonamides as potent 11β-HSD1 inhibitors. nih.gov
The data clearly indicates that the potency of the azepane sulfonamide scaffold can be dramatically enhanced through systematic chemical modification, a core principle of fragment-based drug design. Starting from a weakly active or inactive fragment, the iterative design and synthesis of analogues can lead to the discovery of highly potent compounds. nih.gov This example underscores the potential of the this compound scaffold as a valuable starting point for FBDD campaigns targeting a range of biological targets.
In Vitro Biochemical and Cellular Investigations
Methodologies for In Vitro Biological Evaluation of Sulfonamide Derivatives
No information available for 3-(Azepane-1-sulfonyl)-4-methylaniline.
Enzyme Inhibition Profiling
Assay Development for Relevant Enzyme Targets (e.g., Carbonic Anhydrase, Alkaline Phosphatase)
No information available for this compound.
Determination of Inhibitory Potencies (e.g., IC₅₀, Kᵢ values)
No information available for this compound.
Investigation of Inhibition Mechanisms (e.g., Competitive, Non-Competitive)
No information available for this compound.
Receptor Binding Assays
Radioligand Displacement Assays for Receptor Affinity Determination
No information available for this compound.
Receptor Selectivity and Cross-Reactivity Profiling
There is no available data from receptor binding assays, kinase panels, or other screening platforms to define the receptor selectivity and cross-reactivity profile of this compound. The affinity of this compound for specific biological targets, such as G-protein coupled receptors, ion channels, kinases, or nuclear receptors, has not been reported. Consequently, its potential for on-target and off-target effects cannot be assessed.
Cell-Based Assays for Mechanistic Understanding
Detailed mechanistic studies of this compound in cellular contexts have not been published. The scientific community awaits research that would elucidate its effects on cellular processes.
Evaluation of Compound Activity in Cellular Models (e.g., Cancer Cell Lines, Bacterial Strains)
No studies have been published detailing the evaluation of this compound in any cellular models. There is no information regarding its potential cytotoxic or anti-proliferative effects on cancer cell lines, nor are there any reports on its activity against bacterial strains. Therefore, its potential as an anticancer or antimicrobial agent is unknown.
Exploration of Intracellular Biochemical Pathway Modulation
Without cellular activity data, there have been no investigations into the effects of this compound on intracellular biochemical pathways. It is unknown whether this compound can modulate key signaling cascades involved in cell proliferation, survival, or inflammation, such as the MAPK, PI3K/AKT, or NF-κB pathways.
Assessment of DNA Interaction (e.g., Intercalation, Binding)
There is no evidence from in vitro assays to suggest whether this compound interacts with DNA. Studies employing techniques such as UV-visible spectroscopy, fluorescence spectroscopy, or electrophoretic mobility shift assays have not been reported for this compound. Therefore, its potential to act as a DNA intercalator or binding agent has not been determined.
Future Research Directions and Translational Perspectives
Advancements in Green Chemistry and Sustainable Synthesis of Sulfonamide-Azepane Scaffolds
The chemical synthesis of drug candidates is increasingly scrutinized for its environmental impact. Consequently, the principles of green chemistry are becoming integral to modern drug discovery and development. Future research on the synthesis of "3-(Azepane-1-sulfonyl)-4-methylaniline" and related sulfonamide-azepane scaffolds will likely focus on developing more sustainable and environmentally benign methodologies.
Recent advancements in the synthesis of sulfonamides have emphasized eco-friendly approaches. thieme-connect.comsci-hub.se These include the use of greener solvents like water or polyethylene (B3416737) glycol (PEG)-400, and the avoidance of hazardous reagents. sci-hub.semdpi.com For instance, methods utilizing sodium sulfinate as a stable sulfur source and nitroarenes as the nitrogen-containing reactant in water have been reported, allowing for product collection by simple filtration. researchgate.net Other strategies involve metal-free photoredox catalysis and the use of reusable solid catalysts to minimize waste and environmental impact. thieme-connect.com
Future synthetic strategies for sulfonamide-azepane scaffolds could incorporate:
Catalytic advancements : The use of catalysts can reduce the activation energy of reactions, leading to fewer by-products. sci-hub.se Palladium-catalyzed three-component coupling reactions have shown promise for delivering aryl N-aminosulfonamides. sci-hub.se
Solvent-free reactions : Performing reactions under neat conditions, without any solvent, can significantly reduce chemical waste. sci-hub.se
Mechanochemistry : This approach uses mechanical force to induce chemical reactions, often in the absence of bulk solvents, presenting a greener alternative to traditional solution-phase synthesis. researchgate.net
Flow chemistry : Continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability, all of which contribute to a more sustainable process.
By embracing these green chemistry principles, the synthesis of "this compound" and its analogs can become more efficient, cost-effective, and environmentally responsible, aligning with the growing demand for sustainable practices in the pharmaceutical industry.
Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis Planning and Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and synthesis of novel molecules. frontiersin.org These computational tools can analyze vast datasets of chemical reactions to predict synthetic routes, optimize reaction conditions, and even design new molecules with desired properties. nih.govatomfair.com
For the "this compound" scaffold, AI and ML can be instrumental in:
Retrosynthesis Planning : AI-powered retrosynthesis tools can deconstruct the target molecule into simpler, commercially available starting materials, proposing efficient and novel synthetic pathways. chemcopilot.comgrace.comacs.org These platforms can evaluate millions of potential routes, optimizing for factors like cost, yield, and sustainability. atomfair.com
De Novo Drug Design : Generative AI algorithms can design novel derivatives of the "this compound" scaffold with enhanced biological activity and improved pharmacokinetic profiles. frontiersin.orgacs.org These models learn from existing molecular structures to generate new compounds with specific desired characteristics. frontiersin.org
Reaction Outcome Prediction : Machine learning models can predict the success and yield of chemical reactions, saving time and resources by avoiding unsuccessful experiments.
The integration of AI with robotic systems for automated synthesis can further accelerate the discovery-synthesis-testing cycle, enabling rapid exploration of the chemical space around the sulfonamide-azepane scaffold. atomfair.com
Exploration of Novel Biological Targets for the this compound Scaffold and its Derivatives
The sulfonamide scaffold is a well-established pharmacophore present in a wide array of approved drugs with diverse biological activities, including antimicrobial, antiviral, anticancer, and antidiabetic properties. ajchem-b.comnih.govresearchgate.net Similarly, the azepane motif is found in over 20 FDA-approved drugs for various diseases. bohrium.comnih.gov The combination of these two privileged structures in "this compound" suggests a broad potential for interacting with a variety of biological targets.
Future research should focus on systematically screening this scaffold and its derivatives against a wide range of biological targets to uncover new therapeutic applications. While the specific biological activities of "this compound" are not extensively documented, compounds with similar structures have been investigated for various therapeutic effects. ontosight.ai
Potential areas for exploration include:
Enzyme Inhibition : Many sulfonamide-containing drugs act as enzyme inhibitors. Screening libraries of "this compound" derivatives against panels of enzymes, such as kinases, proteases, and carbonic anhydrases, could reveal novel inhibitors for diseases like cancer and glaucoma. nih.govresearchgate.net
Receptor Modulation : The scaffold could be optimized to interact with specific receptors, such as G-protein coupled receptors (GPCRs), which are important targets for a wide range of diseases.
Antimicrobial Activity : Given the historical success of sulfa drugs as antimicrobials, it is worthwhile to investigate the potential of this scaffold against various bacterial, fungal, and parasitic pathogens. ajchem-b.com A recent study identified a 1,3,4-thiadiazole (B1197879) sulfonamide scaffold as an inhibitor of FabX in Helicobacter pylori, highlighting the potential for novel antibacterial agents. acs.orgacs.org
Anticancer Properties : Numerous sulfonamides have demonstrated anticancer activity. researchgate.net The "this compound" scaffold could be explored for its potential to inhibit cancer cell proliferation or induce apoptosis.
A comprehensive screening approach, coupled with computational target prediction, will be crucial in identifying novel and clinically relevant biological targets for this promising scaffold.
Development of Chemical Probes Based on the Compound for Target Identification and Validation
Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of that target's function in a biological system. nih.govaacrjournals.orgrsc.org Developing chemical probes based on the "this compound" scaffold can be a powerful strategy for identifying and validating its biological targets. umanitoba.ca
The process of developing a chemical probe involves:
Design and Synthesis : A potent and selective derivative of the scaffold is identified. This molecule is then modified to incorporate a "handle," such as a fluorescent tag, a photoaffinity label, or a biotin (B1667282) tag, which allows for detection or purification of the target protein. youtube.com
Target Engagement : The probe is used in cellular or in vivo systems to confirm that it interacts with its intended target. nih.gov
Target Identification : In cases where the target is unknown, the probe can be used to "pull down" its binding partners from cell lysates, which are then identified using techniques like mass spectrometry. danaher.com
Chemical probes derived from "this compound" would be invaluable tools for:
Elucidating Mechanism of Action : By identifying the specific protein(s) that the compound binds to, researchers can understand how it exerts its biological effects.
Validating Novel Drug Targets : Once a target is identified, the probe can be used to study its role in disease processes, thereby validating it as a potential therapeutic target. aacrjournals.orgumanitoba.ca
The development of high-quality chemical probes requires a multidisciplinary approach, combining medicinal chemistry, chemical biology, and proteomics. rsc.org
Synergistic Collaborations Between Academia and Industry for Accelerated Discovery
The journey of a drug from initial discovery to market is a long, complex, and expensive process. drugbank.com Synergistic collaborations between academic research institutions and the pharmaceutical industry are increasingly recognized as a vital mechanism to accelerate this process. nih.govacs.org Such partnerships leverage the complementary strengths of both sectors. nih.govacs.org
Academia : Academic labs are often at the forefront of basic scientific discovery, identifying novel biological targets and pathways. drugbank.com They provide a fertile ground for innovation and high-risk, high-reward research. nih.gov
Industry : Pharmaceutical companies bring extensive experience in drug development, including medicinal chemistry optimization, preclinical and clinical testing, regulatory affairs, and commercialization. drugbank.com They also possess significant resources, such as large compound libraries and high-throughput screening capabilities. drugtargetreview.com
For the "this compound" scaffold, academic-industry collaborations can:
Accelerate Hit-to-Lead Optimization : Academic researchers who have identified initial "hit" compounds can partner with industry to apply medicinal chemistry expertise and resources to optimize these hits into viable "lead" compounds.
Facilitate Translational Research : Industry partners can guide academic research towards clinically relevant endpoints, ensuring that the research is more likely to translate into new therapies. hubspotusercontent10.net
Provide Access to Resources : Academic labs can gain access to industry's compound libraries, screening platforms, and expertise in areas like toxicology and pharmacology. acs.orgdrugtargetreview.com
Drive Innovation : The combination of academic creativity and industry's focused, milestone-driven approach can foster a highly productive research environment. nih.govacs.org
Successful collaborations are built on open communication, clear expectations, and a shared goal of bringing new medicines to patients. nih.gov Models for such partnerships are continually evolving and include open innovation programs, public-private partnerships, and strategic alliances. drugtargetreview.comaip.org By fostering these collaborations, the full therapeutic potential of the "this compound" scaffold can be realized more rapidly and effectively.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-(Azepane-1-sulfonyl)-4-methylaniline?
- Answer : A two-step approach is typically employed:
Sulfonation : React 4-methylaniline with chlorosulfonic acid to introduce the sulfonyl chloride group at the meta position, yielding 3-(chlorosulfonyl)-4-methylaniline. This step requires strict temperature control (0–5°C) to avoid over-sulfonation .
Azepane Coupling : Perform nucleophilic substitution by reacting the sulfonyl chloride intermediate with azepane in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C for 6–12 hours. Monitor reaction progress via TLC .
- Validation : Confirm purity using HPLC (>95%) and characterize via / NMR and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are critical for characterizing this compound?
- Answer :
- Structural Elucidation : NMR (to confirm aromatic protons and azepane integration), NMR (to identify sulfonyl and azepane carbons), and FT-IR (S=O stretching at ~1350–1150 cm⁻¹) .
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
- Mass Spectrometry : MALDI-TOF or ESI-MS to verify molecular ion peaks and fragmentation patterns .
Q. How should researchers handle stability issues during storage?
- Answer : The compound is sensitive to oxidation due to the aniline moiety. Store under inert gas (N₂/Ar) at –20°C in amber vials. For aqueous work, stabilize as a hydrochloride salt (e.g., using HCl in ethanol) to prevent degradation .
Advanced Research Questions
Q. How can contradictory data in sulfonylation reaction yields be resolved?
- Answer : Contradictions often arise from competing side reactions (e.g., para-sulfonation or dimerization). Mitigation strategies include:
- Optimized Stoichiometry : Use a 1.2:1 molar ratio of chlorosulfonic acid to 4-methylaniline to favor mono-sulfonation .
- Catalytic Additives : Introduce urea or thiourea (5 mol%) to enhance regioselectivity .
- In Situ Monitoring : Employ inline FT-IR or Raman spectroscopy to track sulfonyl chloride formation and adjust reaction parameters dynamically .
Q. What in silico approaches predict the biological activity of this compound derivatives?
- Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets like cyclooxygenase-2 (COX-2) or bacterial enzymes. The azepane ring’s flexibility and sulfonyl group’s electronegativity enhance binding affinity .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, ELUMO, and topological polar surface area (TPSA). For example, substituents on the azepane ring (e.g., fluorine) can modulate hydrophobicity and target engagement .
Q. How do structural modifications influence the compound’s pharmacokinetic properties?
- Answer : Key structure-activity relationships (SAR) include:
- Azepane Substitution : Replacing azepane with smaller amines (e.g., piperidine) reduces metabolic stability but increases solubility. Azepane’s seven-membered ring balances lipophilicity and enzymatic resistance .
- Sulfonyl Group : Electron-withdrawing groups (e.g., –CF₃) on the sulfonyl moiety enhance binding to serine proteases but may increase hepatotoxicity risks .
- Methyl Position : Moving the methyl group from para to meta on the aniline ring alters π-stacking interactions with DNA/RNA, impacting anticancer activity .
Q. What experimental strategies validate the compound’s mechanism of action in antimicrobial studies?
- Answer :
- Time-Kill Assays : Expose bacterial cultures (e.g., S. aureus, E. coli) to serial dilutions (2–128 µg/mL) and quantify colony-forming units (CFUs) over 24 hours. Synergy with β-lactams can be tested using checkerboard assays .
- Resistance Studies : Passage bacteria in sub-MIC concentrations for 20 generations to assess resistance development. Genomic sequencing identifies mutations in target enzymes (e.g., dihydrofolate reductase) .
Q. How can oxidation susceptibility of the aniline group be mitigated in biological assays?
- Answer :
- Prodrug Design : Convert the aniline to a stable prodrug (e.g., acetylated or carbamate derivative) that regenerates the active form in vivo .
- Antioxidant Co-administration : Use ascorbic acid (1 mM) or N-acetylcysteine in cell culture media to scavenge reactive oxygen species (ROS) .
- Encapsulation : Nanoformulate the compound using PLGA nanoparticles to protect it from oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
